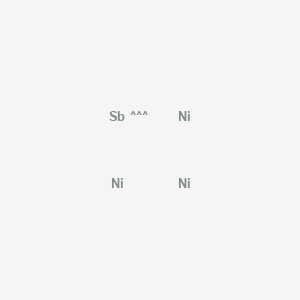
Triacetoxystibine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triacetoxystibine oxide can be synthesized by reacting antimony trioxide (Sb2O3) with acetic anhydride (C4H6O3). The reaction typically occurs in an anhydrous inert solvent such as toluene. The process involves dispersing antimony powder and acetic anhydride into the solvent, adding a catalyst, and blowing air or oxygen for oxidation. The mixture is then filtered, cooled for crystallization, and dried to obtain antimonic acid triacetate .
Industrial Production Methods: The industrial production of antimonic acid triacetate follows similar synthetic routes but on a larger scale. The use of anhydrous inert solvents and controlled reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Triacetoxystibine oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under alkaline conditions.
Reduction: Reducing agents such as aluminum or iron.
Substitution: Various organic ligands under controlled conditions.
Major Products:
Oxidation: Higher oxidation state compounds of antimony.
Reduction: Lower oxidation state compounds of antimony.
Substitution: Compounds with different ligands replacing the acetate groups.
Aplicaciones Científicas De Investigación
Triacetoxystibine oxide has several scientific research applications, including:
Chemistry: Used as a catalyst in the production of synthetic fibers and polyesters.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in treating tropical diseases such as leishmaniasis.
Industry: Used as a flame retardant and in the production of various industrial materials.
Mecanismo De Acción
The mechanism of action of antimonic acid triacetate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components, leading to its therapeutic effects. The reduction of antimony from its pentavalent to its trivalent form is a key mechanism in its action against certain diseases .
Comparación Con Compuestos Similares
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Antimony trisulfide (Sb2S3)
- Antimony pentasulfide (Sb2S5)
- Antimony chloride (SbCl3)
Uniqueness: Triacetoxystibine oxide is unique due to its specific structure and reactivity. It serves as an efficient catalyst in various chemical processes and has distinct applications in both industrial and medical fields .
Propiedades
Número CAS |
12737-02-9 |
|---|---|
Fórmula molecular |
C6H9O7Sb |
Peso molecular |
314.89 g/mol |
Nombre IUPAC |
diacetyloxystiboryl acetate |
InChI |
InChI=1S/3C2H4O2.O.Sb/c3*1-2(3)4;;/h3*1H3,(H,3,4);;/q;;;;+3/p-3 |
Clave InChI |
BZFJBDDWMPLHOA-UHFFFAOYSA-K |
SMILES |
CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |
| 12737-02-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















